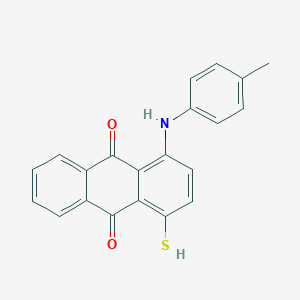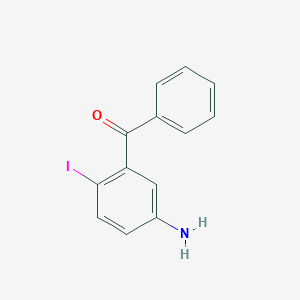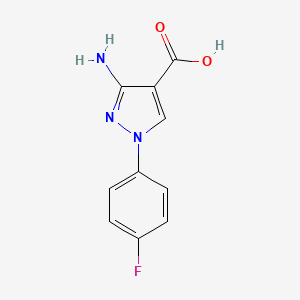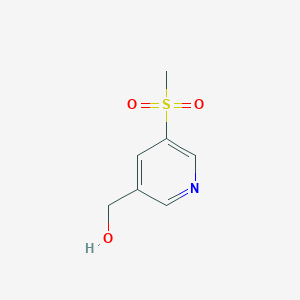
Dichloro(1,10-phenanthroline)zinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(1,10-phenanthroline)zinc is a coordination compound where zinc is bonded to two chlorine atoms and a bidentate ligand, 1,10-phenanthroline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichloro(1,10-phenanthroline)zinc can be synthesized through the reaction of zinc chloride with 1,10-phenanthroline in an appropriate solvent. The reaction typically involves dissolving zinc chloride in a solvent such as ethanol or methanol, followed by the addition of 1,10-phenanthroline. The mixture is then stirred and heated to facilitate the formation of the complex. The resulting product is usually isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro(1,10-phenanthroline)zinc can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other ligands, such as phosphines or amines, under suitable conditions.
Oxidation and Reduction Reactions: The zinc center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The 1,10-phenanthroline ligand can coordinate with other metal centers, forming polynuclear complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines, amines, and other nucleophiles. These reactions typically occur in polar solvents like ethanol or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the zinc center.
Coordination Reactions: Additional metal salts and coordinating solvents are used to facilitate the formation of polynuclear complexes.
Major Products Formed
Substitution Reactions: Products include new zinc complexes with different ligands.
Oxidation and Reduction Reactions: Products include zinc complexes with altered oxidation states.
Coordination Reactions: Products include polynuclear zinc complexes with multiple metal centers.
Aplicaciones Científicas De Investigación
Dichloro(1,10-phenanthroline)zinc has several scientific research applications:
Mecanismo De Acción
The mechanism of action of dichloro(1,10-phenanthroline)zinc involves its ability to coordinate with other molecules through its zinc center and 1,10-phenanthroline ligand. This coordination can alter the electronic properties of the compound, making it an effective catalyst or a useful material in various applications. The zinc center can also participate in redox reactions, further enhancing its versatility .
Comparación Con Compuestos Similares
Similar Compounds
- Dichloro(2,9-dimethyl-1,10-phenanthroline)zinc
- Dichloro(4,7-dimethyl-1,10-phenanthroline)zinc
- Dichloro(4,7-dibromo-1,10-phenanthroline)zinc
Uniqueness
Dichloro(1,10-phenanthroline)zinc is unique due to its specific ligand structure, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly effective in certain catalytic and material science applications .
Propiedades
Fórmula molecular |
C12H8Cl2N2Zn |
|---|---|
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
dichlorozinc;1,10-phenanthroline |
InChI |
InChI=1S/C12H8N2.2ClH.Zn/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2 |
Clave InChI |
CXONNWOFFVKDLI-UHFFFAOYSA-L |
SMILES canónico |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl[Zn]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]-2-sulfophenyl]amino]-9,10-dioxo-, disodium salt](/img/structure/B13131761.png)
![1,3,5,7-Tetrakis[(4-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13131771.png)
![5-Trimethylsilanylethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13131779.png)


![(1R,4S,7S,9S)-4-[(5-bromo-1-tert-butylbenzotriazol-4-yl)methyl]-7-methyl-4-(2-phenoxyethyl)-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one](/img/structure/B13131800.png)
![1-((1R,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone](/img/structure/B13131806.png)




![[2,2'-Bithiophene]-3-carbonitrile](/img/structure/B13131835.png)
